tert-butyl N-(3-sulfamoylphenyl)carbamate
Overview
Description
tert-Butyl N-(3-sulfamoylphenyl)carbamate is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.33 g/mol . It is also known by its IUPAC name, tert-butyl 3-(aminosulfonyl)phenylcarbamate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-(3-sulfamoylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-sulfamoylphenyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(3-sulfamoylphenyl)carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
tert-Butyl N-(3-sulfamoylphenyl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(4-sulfamoylphenyl)carbamate: Similar structure but with the sulfonyl group at the para position.
tert-Butyl N-(3-sulfamoylbenzyl)carbamate: Similar structure but with a benzyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-(3-sulfamoylphenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)13-8-5-4-6-9(7-8)18(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEHAZFCNGZGSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.